7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
CAS No.: 436096-53-6
Cat. No.: VC5607243
Molecular Formula: C18H15NO2
Molecular Weight: 277.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436096-53-6 |
|---|---|
| Molecular Formula | C18H15NO2 |
| Molecular Weight | 277.323 |
| IUPAC Name | 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | BYFVBXGVWUGZNT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (IUPAC name: 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid) features a bicyclic quinoline scaffold substituted with methyl groups at positions 7 and 8, a phenyl ring at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₁₉H₁₇NO₂, with a calculated molecular weight of 299.34 g/mol. The methyl groups enhance hydrophobicity, while the carboxylic acid enables hydrogen bonding and ionic interactions, critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 299.34 g/mol |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 3 (2 N, 1 COOH) |
| Rotatable Bonds | 3 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclocondensation reactions. A representative pathway for 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid may include:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with methyl-substituted ketones to form the quinoline core .
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Ester Hydrolysis: Conversion of a methyl ester intermediate (e.g., methyl 2-phenylquinoline-4-carboxylate) to the carboxylic acid via alkaline hydrolysis .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Annulation | H₂SO₄ (cat.), 120°C, 12 h | 65–70 |
| Ester Hydrolysis | NaOH (aq.), reflux, 6 h | >90 |
Biological Activity and Mechanisms
Enzyme Inhibition
Quinoline derivatives are renowned for their ability to inhibit enzymes critical to pathogen survival. For example:
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Topoisomerase Inhibition: Chloro-substituted analogs (e.g., 7-chloro-3,8-dimethyl variants) intercalate into DNA, disrupting topoisomerase activity and inducing apoptosis in cancer cells.
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MAPK/ERK Pathway Modulation: Methyl and phenyl groups enhance lipid solubility, enabling penetration into cellular compartments to alter signaling cascades.
Table 3: Antimicrobial Activity of Analogous Compounds
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
|---|---|---|
| 3-Hydroxy-7,8-dimethyl analog | 12.5 | 25.0 |
| 7-Chloro-3,8-dimethyl analog | 6.25 | 12.5 |
Material Science Applications
Optoelectronic Properties
The planar quinoline core and extended π-system facilitate applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Methyl groups improve thermal stability, while the carboxylic acid enables covalent attachment to metal oxides .
Crystal Engineering
X-ray crystallography of methyl 2-phenylquinoline-4-carboxylate reveals π–π stacking interactions (inter-planar distance: 3.58 Å), a feature critical for designing molecular crystals with tailored electronic properties .
Comparison with Structural Analogs
Chloro vs. Methyl Substitutions
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Lipophilicity: Chloro-substituted derivatives exhibit higher LogP values (e.g., 3.8 vs. 3.2), enhancing blood-brain barrier penetration.
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Toxicity: Methyl groups reduce off-target cytotoxicity compared to halogenated analogs.
Carboxylic Acid vs. Ester Derivatives
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Bioavailability: The free carboxylic acid improves aqueous solubility but may limit membrane permeability.
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Synthetic Flexibility: Methyl esters serve as protected intermediates for scalable synthesis .
Future Directions
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor-specific uptake.
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Structural Optimization: Exploring substitutions at positions 3 and 5 to improve potency.
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Ecotoxicology Studies: Assessing environmental persistence and biodegradability.
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